2-(Propa-1,2-dien-1-yl)benzoic acid
Description
2-(Propa-1,2-dien-1-yl)benzoic acid is a benzoic acid derivative featuring a propargyl (allene) substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol (inferred from positional isomers in –5). The compound’s reactivity and applications are likely influenced by the conjugated allene system, which may enhance electrophilic or nucleophilic properties.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H2 |
InChI Key |
HOGPGEVUHSNVGW-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH+]C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propa-1,2-dien-1-yl)benzoic acid typically involves the reaction of propargyl bromide with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoate anion attacks the propargyl bromide, leading to the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Propa-1,2-dien-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The propa-1,2-dien-1-yl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2-(Propa-1,2-dien-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propa-1,2-dien-1-yl)benzoic acid involves its interaction with various molecular targets. The propa-1,2-dien-1-yl group can undergo nucleophilic addition reactions, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 3- and 4-(Propa-1,2-dien-1-yl)benzoic Acids
The meta- and para-substituted isomers share the same molecular formula (C₁₀H₈O₂ ) and weight (160.17 g/mol ) but differ in substituent placement (–5). Key implications include:
- Synthetic Accessibility : Ortho-substituted benzoic acids often face challenges in regioselective synthesis due to steric effects, whereas meta/para isomers might be more straightforward to prepare.
Table 1: Basic Properties of Positional Isomers
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
|---|---|---|---|
| 2-(Propa-1,2-dien-1-yl)benzoic acid | C₁₀H₈O₂ | 160.17 | Ortho |
| 3-(Propa-1,2-dien-1-yl)benzoic acid | C₁₀H₈O₂ | 160.17 | Meta |
| 4-(Propa-1,2-dien-1-yl)benzoic acid | C₁₀H₈O₂ | 160.17 | Para |
Note: Storage conditions, boiling points, and hazard data are unavailable for all isomers .
Benzoyl-Substituted Benzoic Acids
highlights 2-benzoylbenzoic acid derivatives, such as 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid. These feature a ketone-linked aromatic group instead of a propargyl substituent. Key differences include:
- Binding Affinity : Methyl- and methoxy-substituted benzoyl derivatives exhibit lower ΔGbinding values (indicating stronger receptor interactions) compared to saccharin or acesulfame, likely due to hydrophobic (methyl) or hydrogen-bonding (methoxy) interactions with T1R3 protomers .
Complex Alkaloidic Benzoic Acid Derivatives
lists alkaloids like 2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-4-pyrazolyl)-5-nitrobenzoic acid, which incorporate heterocyclic and nitro substituents. These compounds demonstrate:
- Pharmacological Diversity: Nitro groups and fused heterocycles (e.g., pyrazole, thienopyridine) enhance hydrogen-bonding capacity and π-π stacking, likely contributing to bioactivity (e.g., enzyme inhibition) .
- Structural Complexity : Compared to 2-(Propa-1,2-dien-1-yl)benzoic acid, these derivatives are more synthetically challenging but offer tailored interactions for specific biological targets.
Patented Drug-like Benzoic Acid Derivatives
references patented compounds such as N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester, which feature bulky carbocyclic and ester groups. These molecules are designed for high receptor specificity, often targeting enzymes or transporters (e.g., protease inhibitors) . In contrast, the simpler propargyl-substituted benzoic acid may lack such targeted efficacy but could serve as a versatile intermediate for further functionalization.
Biological Activity
2-(Propa-1,2-dien-1-yl)benzoic acid, also known as 3-(propa-1,2-dien-1-yl)benzoic acid, is an organic compound characterized by a benzoic acid structure with a propenyl group attached to the aromatic ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of 2-(propa-1,2-dien-1-yl)benzoic acid based on diverse research findings.
- Molecular Formula : C11H10O2
- Molecular Weight : Approximately 174.20 g/mol
- Structural Features : The compound features a conjugated system with double bonds that may enhance its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that 2-(propa-1,2-dien-1-yl)benzoic acid exhibits significant anti-inflammatory effects. For instance, studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that 2-(propa-1,2-dien-1-yl)benzoic acid could be a candidate for developing new antimicrobial agents.
The biological activity of 2-(propa-1,2-dien-1-yl)benzoic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation, such as cyclooxygenases (COXs).
- Receptor Modulation : It may interact with receptors involved in pain and inflammation pathways.
- Antioxidant Activity : The presence of conjugated double bonds allows for electron donation, potentially scavenging free radicals.
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 2-(propa-1,2-dien-1-yl)benzoic acid significantly reduced paw edema induced by carrageenan injection. The compound was administered at doses ranging from 5 to 20 mg/kg body weight.
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent response with significant inhibition observed at concentrations above 32 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
